5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one
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Overview
Description
5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a synthetic organic compound that features a morpholine ring substituted with a pyrrolidine-1-carbonyl group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Morpholine Ring: Starting from a suitable diol or amino alcohol, the morpholine ring can be constructed through cyclization reactions.
Introduction of the Pyrrolidine-1-carbonyl Group: This step often involves the acylation of the morpholine ring using pyrrolidine-1-carbonyl chloride under basic conditions.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a thiophen-2-ylmethyl halide reacts with the morpholine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the morpholine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted morpholine or thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which 5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(Pyrrolidine-1-carbonyl)-4-(phenylmethyl)morpholin-3-one: Similar structure but with a phenyl group instead of a thiophene ring.
5-(Pyrrolidine-1-carbonyl)-4-(methyl)morpholin-3-one: Lacks the thiophen-2-ylmethyl group, having a simpler methyl group instead.
Uniqueness
5-(Pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-(pyrrolidine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-13-10-19-9-12(14(18)15-5-1-2-6-15)16(13)8-11-4-3-7-20-11/h3-4,7,12H,1-2,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXCJJNIKSWRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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